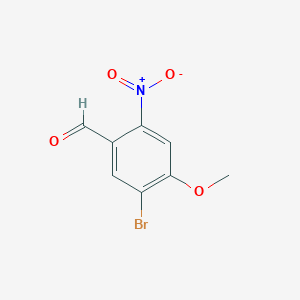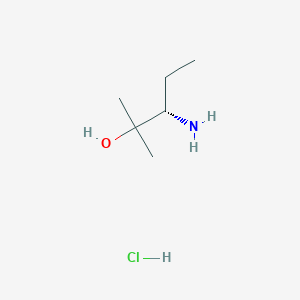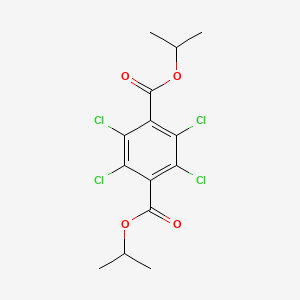
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline, also known as 3-DIPH, is an organic compound that has been widely studied in recent years due to its potential applications in scientific research and laboratory experiments. 3-DIPH is a synthetic compound that is composed of two aromatic rings and two heterocyclic rings. It is a colorless, water-soluble compound that is relatively stable at room temperature. The compound has been found to be useful in a variety of applications due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules in the body. It is thought to bind to specific proteins, altering their structure and function. This binding can affect the activity of enzymes, hormones, and other molecules in the body. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can interact with DNA and RNA, affecting their structure and function.
Biochemical and Physiological Effects
The effects of 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline on biochemical and physiological processes are not well understood. However, studies have shown that the compound can affect the activity of enzymes, hormones, and other molecules in the body. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can interact with DNA and RNA, affecting their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline in laboratory experiments include its water solubility, stability at room temperature, and ability to interact with proteins and other biomolecules. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is relatively easy to synthesize. However, the compound is not well understood and its effects on biochemical and physiological processes are not well understood. Additionally, the compound is not widely available and is relatively expensive.
Direcciones Futuras
There are a number of potential future directions for research on 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline. These include further investigations into the compound’s mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development and environmental research. Additionally, further research could be done to investigate the compound’s potential use in drug delivery systems and its potential use as a biomarker. Additionally, further research could be done to investigate the compound’s potential use in the development of new therapeutic agents. Finally, further research could be done to investigate the compound’s potential use in the development of new diagnostic tools and its potential use in the development of new therapeutic strategies.
Métodos De Síntesis
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can be synthesized using a variety of methods. The most common method is the reaction of 2,4-dichlorophenoxypropionic acid with hydrazidylbenzene in the presence of an acid catalyst. This reaction produces a diacylated hydrazone intermediate which is then reacted with 5-iodo-2-oxoindoline in the presence of a base catalyst. The reaction produces 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline as the final product.
Aplicaciones Científicas De Investigación
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is a useful compound for many scientific applications. It has been used in a variety of studies to investigate the structure and function of proteins and other biomolecules. It has been used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on living organisms. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline has been used in studies to investigate the structure and function of enzymes, as well as to investigate the structure and function of DNA and RNA.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2IN3O3/c1-8(26-14-5-2-9(18)6-12(14)19)16(24)23-22-15-11-7-10(20)3-4-13(11)21-17(15)25/h2-8,21,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGFEZWDMUSATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=NC1=C(NC2=C1C=C(C=C2)I)O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)






![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)

